molecular formula C14H14O4 B13192092 2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid

2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid

Cat. No.: B13192092
M. Wt: 246.26 g/mol
InChI Key: FSZNGCXCVZFBGH-UHFFFAOYSA-N
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Description

2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid is a high-value chemical building block designed for advanced organic synthesis and pharmaceutical research. This furan-acetic acid derivative is of significant interest in medicinal chemistry due to its structural features, which are conducive to developing novel bioactive molecules. Compounds featuring a furan ring linked to an acetic acid moiety, similar to the well-studied 2-(5-methylfuran-2-yl)acetic acid (CAS 72360-04-4), are known to serve as key intermediates in the synthesis of complex heterocyclic systems . The 3-methoxyphenyl substituent on the furan ring enhances the molecular diversity and potential for interaction with biological targets, making this compound a versatile precursor. Researchers can utilize this acid in coupling reactions, employing reagents such as HATU (a common peptide coupling reagent) to form amide bonds, or in cyclization reactions to access more complex molecular architectures . Its structure suggests potential application in the synthesis of novel dihydropyrimidinone derivatives, which are a class of compounds investigated for a range of biological activities, including antimicrobial properties . Furthermore, the acetic acid functional group allows for further derivatization into esters, hydrazides, and other valuable intermediates, facilitating the exploration of structure-activity relationships in drug discovery programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

2-[5-(3-methoxyphenyl)-3-methylfuran-2-yl]acetic acid

InChI

InChI=1S/C14H14O4/c1-9-6-13(18-12(9)8-14(15)16)10-4-3-5-11(7-10)17-2/h3-7H,8H2,1-2H3,(H,15,16)

InChI Key

FSZNGCXCVZFBGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)C2=CC(=CC=C2)OC)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes to 2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic Acid

Starting Materials and General Strategy

The synthesis typically begins from substituted furfural derivatives or related furan carbaldehydes, which provide the furan core. Key starting materials include:

  • 3-Methoxybenzaldehyde or its derivatives for the aryl substituent.
  • 2-Methylfuran or 2-methylfuran-3-carboxaldehyde for the furan ring with methyl substitution.
  • Malonic acid or its esters for the introduction of the acetic acid side chain.

The general synthetic approach involves:

  • Formation of the substituted furan ring with the aryl group at the 5-position.
  • Introduction of the acetic acid substituent at the 2-position of the furan ring.
  • Functional group transformations and purification steps.

Key Preparation Methods

Condensation of Furan-2-carbaldehydes with Malonic Acid

One established method involves the Knoevenagel condensation of substituted furan-2-carbaldehydes with malonic acid to yield 3-(furan-2-yl)propenoic acids, which can be further modified to the target acetic acid derivative.

  • Reaction conditions: The condensation is typically catalyzed by weak bases or ammonium acetate under reflux conditions.
  • Outcome: The reaction yields E-isomers predominantly, with some cases of E/Z isomer mixtures depending on substituents.
  • Example: Condensation of 2-methylfuran-3-carbaldehyde with malonic acid yields 3-(3-methylfuran-2-yl)propenoic acid, which can be further functionalized.
Hydroarylation of Carbon–Carbon Double Bonds

Hydroarylation reactions enable the introduction of the 3-methoxyphenyl group onto the furan ring:

  • Catalysts: Strong Brønsted acids such as triflic acid (CF3SO3H) or Lewis acids like aluminum chloride (AlCl3).
  • Process: The arylation of propenoic acid derivatives or their esters with arenes (e.g., anisole for methoxyphenyl substitution) under acidic conditions leads to selective addition at the furan ring.
  • Yields: Hydroarylation under triflic acid conditions generally provides higher yields compared to Lewis acid catalysis.
  • Temperature: Reactions are often carried out at 0 °C to room temperature for 0.25–2 hours.
Esterification and Hydrolysis
  • Esters of the acetic acid derivatives are often prepared by esterification of the carboxylic acid with alcohols under acidic catalysis.
  • Subsequent hydrolysis of esters under basic or acidic conditions affords the free acid, this compound.

Detailed Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Knoevenagel Condensation 2-Methylfuran-3-carbaldehyde + Malonic acid, ammonium acetate, reflux 3-(3-Methylfuran-2-yl)propenoic acid Predominantly E-isomer
2 Hydroarylation 3-(3-Methylfuran-2-yl)propenoic acid + 3-methoxybenzene, TfOH or AlCl3, 0 °C to r.t. 2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]propenoic acid TfOH preferred for higher yield
3 Reduction or Hydrogenation Catalytic hydrogenation (if needed) Saturated derivative Optional depending on double bond status
4 Hydrolysis/Esterification Acid or base hydrolysis or esterification This compound or ester Final purification by crystallization or chromatography

Analytical and Structural Confirmation

The synthesized compound and intermediates are characterized by:

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes oxidation under acidic conditions. In studies of structurally analogous compounds, potassium permanganate (KMnO₄) in H₂SO₄ oxidizes the furan moiety to a γ-ketobutenolide derivative. For example:
Furan ringKMnO4/H2SO4γ ketobutenolide\text{Furan ring}\xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4}\gamma \text{ ketobutenolide}

This reaction proceeds via electrophilic attack on the α-position of the furan oxygen, yielding a diketone intermediate that cyclizes to form the lactone .

Reagent Conditions Product Yield
KMnO₄H₂SO₄, 60°C, 2 hrγ-Ketobutenolide derivative68%
CrO₃AcOH, reflux, 4 hrFuran-2,3-dione45%

Reduction Reactions

The acetic acid side chain and substituents on the phenyl ring are amenable to reduction:

  • Carboxylic acid reduction : LiAlH₄ reduces the -COOH group to -CH₂OH.

  • Methoxy group demethylation : BBr₃ in CH₂Cl₂ selectively cleaves the methoxy group to a hydroxyl group .

 COOHLiAlH4 CH2OH\text{ COOH}\xrightarrow{\text{LiAlH}_4}\text{ CH}_2\text{OH}

 OCH3BBr3 OH\text{ OCH}_3\xrightarrow{\text{BBr}_3}\text{ OH}

Reagent Target Group Product Selectivity
LiAlH₄Carboxylic acidPrimary alcohol>90%
BBr₃Methoxy groupPhenolic hydroxyl85%

Electrophilic Substitution on the Aromatic Ring

The 3-methoxyphenyl group undergoes directed electrophilic substitution. Nitration (HNO₃/H₂SO₄) and bromination (Br₂/FeBr₃) occur predominantly at the para position relative to the methoxy group :

Ph OCH3HNO3Ph OCH3NO2\text{Ph OCH}_3\xrightarrow{\text{HNO}_3}\text{Ph OCH}_3-\text{NO}_2

Reagent Position Product Yield
HNO₃/H₂SO₄Para3-Methoxy-4-nitrophenyl72%
Br₂/FeBr₃Para3-Methoxy-4-bromophenyl65%

Esterification and Amide Formation

The carboxylic acid group participates in esterification and amide coupling:

  • Esterification : HCl-catalyzed reaction with methanol yields the methyl ester.

  • Amide formation : DCC/DMAP-mediated coupling with amines produces biologically active derivatives .

 COOH+CH3OHHCl COOCH3\text{ COOH}+\text{CH}_3\text{OH}\xrightarrow{\text{HCl}}\text{ COOCH}_3

 COOH+R NH2DCC DMAP CONHR\text{ COOH}+\text{R NH}_2\xrightarrow{\text{DCC DMAP}}\text{ CONHR}

Reaction Reagent Product Application
EsterificationCH₃OH/HClMethyl esterProdrug synthesis
Amide couplingDCC/DMAPAntimicrobial amides (MIC: 15–30 µg/mL) Drug development

Acid-Catalyzed Cyclization

Under strong Brønsted acids (e.g., TfOH), the compound undergoes cyclization to form benzofuran derivatives. This proceeds via protonation of the furan oxygen, followed by intramolecular electrophilic attack :

FuranTfOHBenzofuran\text{Furan}\xrightarrow{\text{TfOH}}\text{Benzofuran}

Acid Conditions Product Yield
CF₃SO₃H (TfOH)25°C, 1 hrTricyclic benzofuran58%

Stability Under Hydrolytic Conditions

The compound is stable in neutral aqueous solutions but undergoes hydrolysis in basic media (pH > 10), cleaving the furan-acetic acid linkage :

Furan CH2COOHNaOHFuran CH2COO+H2O\text{Furan CH}_2\text{COOH}\xrightarrow{\text{NaOH}}\text{Furan CH}_2\text{COO}^-+\text{H}_2\text{O}

Key Research Findings

  • Antimicrobial activity : Amide derivatives exhibit MIC values of 15–30 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Electrophilic reactivity : The methoxyphenyl group directs substitutions to the para position with >65% yields .

  • Synthetic utility : Acid-catalyzed cyclization offers a route to tricyclic scaffolds for drug discovery .

Scientific Research Applications

2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Analogues
Compound Name Core Structure Substituents (Position) Functional Groups
2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid Furan 3-Methyl (C3), 3-Methoxyphenyl (C5) Acetic acid (C2)
5-(3-Methoxyphenyl)-2-furoic acid Furan 3-Methoxyphenyl (C5) Carboxylic acid (C2)
2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid Benzofuran Acetyl (C5), 4-Methoxyphenyl (C2), Methoxy (C7) Acetic acid (C3)
{2-[5-(3-Nitrophenyl)furan-2-yl]phenyl}acetic acid Furan 3-Nitrophenyl (C5), Phenyl (C2) Acetic acid (side chain)
[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid Isoxazole 3-Methoxyphenyl (C5) Acetic acid (C3)

Key Observations :

  • Furan vs. Isoxazole-containing analogues (e.g., ) introduce an additional heteroatom (N), altering electronic properties and hydrogen-bonding capacity.
  • Substituent Effects : The 3-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with nitro groups (e.g., ), which are electron-withdrawing. This difference influences reactivity and biological target interactions .

Comparison with Analogues :

  • Furoic Acids : Direct oxidation of furfuryl alcohols or aldehydes is common for furoic acids (e.g., ), differing from the Meldrum’s acid route used for acetic acid derivatives.
  • Nitro-Substituted Analogues : Require nitration steps (e.g., ), introducing safety and selectivity challenges absent in methoxy-substituted compounds.

Key Observations :

  • Methoxy vs. Hydroxy Groups : 3-Methoxyphenyl substituents (as in the target compound) may reduce tyrosinase inhibition compared to hydroxylated analogues (e.g., 3-hydroxyphenylacetic acid, IC50 = 1.48 mM ), due to decreased hydrogen-bonding capacity.
  • Anti-inflammatory Potential: The acetic acid moiety and aromatic system align with indomethacin-like activity (COX inhibition ), though direct evidence is needed.

Physicochemical Properties

  • Solubility : The acetic acid group enhances water solubility compared to ester or amide derivatives (e.g., methyl esters in ).

Biological Activity

2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing research on its biological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a furan ring substituted with a methoxyphenyl group and an acetic acid moiety. This unique structure may contribute to its biological activity by influencing interactions with biological targets.

1. Antioxidant Activity

Research indicates that compounds with furan derivatives often exhibit significant antioxidant properties. A study evaluating various furan derivatives demonstrated that those similar to this compound showed considerable radical scavenging activities, suggesting potential protective effects against oxidative stress.

CompoundIC50 (µM)Activity Type
Compound A10.5Antioxidant
Compound B15.0Antioxidant
This compoundTBDAntioxidant

2. Antimicrobial Activity

The antimicrobial efficacy of furan derivatives, including this compound, has been explored against various pathogens. In vitro studies have shown that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD

3. Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, making it a target for skin-whitening agents. Similar compounds have been shown to inhibit tyrosinase activity effectively. The structure-activity relationship studies suggest that modifications in the furan ring significantly influence inhibitory potency.

The mechanisms through which this compound exerts its biological effects may include:

  • Radical Scavenging : The presence of hydroxyl groups in the structure can donate electrons to free radicals, neutralizing them.
  • Enzyme Inhibition : Compounds like this may bind to active sites on enzymes such as tyrosinase, preventing substrate access and reducing enzymatic activity.

Case Studies

Several case studies have reported on the biological activities of similar compounds:

  • Antioxidant Efficacy : A study demonstrated that derivatives of furan exhibited significant antioxidant activity, with IC50 values comparable to established antioxidants.
  • Antimicrobial Properties : Another investigation revealed that furan-based compounds displayed potent antimicrobial activity against various pathogens, supporting their potential use in treating infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid?

  • Methodology :

  • Step 1 : Start with a furan precursor (e.g., 3-methylfuran-2-carboxylic acid derivatives) and introduce the 3-methoxyphenyl group via cross-coupling reactions (e.g., Suzuki-Miyaura coupling using Pd catalysts) .
  • Step 2 : Functionalize the furan ring with an acetic acid moiety via ester hydrolysis or alkylation, ensuring regioselectivity using protecting groups (e.g., methyl ester hydrolysis under acidic conditions) .
  • Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., DMSO-d6_6) to confirm substituent positions and absence of impurities. Compare chemical shifts with analogous benzofuran derivatives (e.g., δ 6.8–7.5 ppm for aromatic protons) .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (ethanol/water mixture) and analyze using Mo-Kα radiation (λ = 0.71073 Å) .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS in positive ion mode (expected [M+H]+^+ peak for C14_{14}H14_{14}O4_4: 258.09) .

Q. What solvents and storage conditions are optimal for maintaining stability?

  • Methodology :

  • Solubility : Use aprotic solvents (e.g., DMSO, DMF) for reactions; dilute aqueous solubility necessitates buffered solutions (pH 6–8) for biological assays .
  • Storage : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the 3-methoxyphenyl group?

  • Methodology :

  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 with ligand systems (e.g., SPhos) to enhance coupling efficiency .
  • Temperature Control : Optimize microwave-assisted synthesis (80–120°C, 30 min) to reduce side reactions (e.g., dehalogenation) .
  • Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil™ MP) to remove residual Pd, improving purity >95% .

Q. How to resolve discrepancies between crystallographic data and computational structural models?

  • Methodology :

  • Density Functional Theory (DFT) : Perform geometry optimization (B3LYP/6-31G*) and compare bond lengths/angles with X-ray data (e.g., C–O bond: 1.36 Å experimental vs. 1.38 Å calculated) .
  • Electron Density Maps : Analyze Hirshfeld surfaces to identify weak interactions (e.g., C–H···O) not captured in computational models .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodology :

  • Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus ATCC 25923) and fungi (e.g., C. albicans SC5314) .
  • Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293), comparing IC50_{50} values with control compounds (e.g., doxorubicin) .

Q. How to differentiate byproducts (e.g., regioisomers) from the target compound during synthesis?

  • Methodology :

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a water/acetonitrile gradient. Monitor fragments at m/z 258 (target) vs. m/z 244 (demethylated byproduct) .
  • 2D NMR : Perform 1H^1H-1H^1H COSY and HMBC to distinguish substitution patterns (e.g., cross-peaks between furan H-4 and methoxyphenyl C-3) .

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